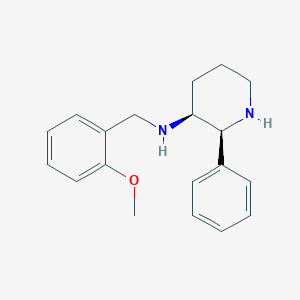

CP-99994

Beschreibung

The exact mass of the compound 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQNEFOKTXXQKV-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN[C@H]2CCCN[C@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929612 | |

| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136982-36-0 | |

| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136982-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxybenzylamino)-2-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136982360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-99994 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KM4QA7RZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CP-99994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of CP-99994, a potent and selective nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies for pivotal studies, and provides visual representations of critical pathways and workflows.

Introduction

This compound is a piperidine-based compound that has been instrumental in elucidating the physiological and pathological roles of Substance P (SP) and its high-affinity receptor, the NK1 receptor. SP, an undecapeptide neurotransmitter, is implicated in a wide array of biological processes, including pain transmission, inflammation, and the regulation of mood and emesis. By competitively inhibiting the binding of SP to the NK1 receptor, this compound has been investigated for its therapeutic potential as an analgesic, antiemetic, and anxiolytic agent. Although its clinical development was halted due to poor oral bioavailability, the study of this compound has significantly advanced our understanding of the Substance P/NK1 receptor system as a therapeutic target.

Core Mechanism of Action: NK1 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity, competitive antagonism of the NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that leads to the activation of intracellular signaling cascades. This compound binds to the NK1 receptor, preventing the binding of Substance P and thereby blocking the downstream signaling events.

NK1 Receptor Signaling Pathway

The NK1 receptor is coupled to both Gq and Gs G-proteins. Upon activation by Substance P, the receptor stimulates multiple intracellular signaling pathways:

-

Gq-Protein Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gs-Protein Pathway: The Gs alpha subunit activates adenylyl cyclase, which increases the production of cyclic adenosine (B11128) monophosphate (cAMP).

This compound, by blocking the binding of Substance P, inhibits these signaling cascades, preventing the cellular responses mediated by the NK1 receptor.

The Role of CP-99994 in Neurokinin-1 Receptor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-99994 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This technical guide provides an in-depth overview of the application of this compound in scientific research. It details its mechanism of action, summarizes key quantitative data from various studies, and provides comprehensive experimental protocols for its use in both in vivo and in vitro models. Furthermore, this guide presents visualizations of the NK1 receptor signaling pathway and common experimental workflows to facilitate a deeper understanding of its utility as a research tool in drug discovery and development.

Introduction

This compound is a synthetic, non-peptide molecule that exhibits high affinity and selectivity for the neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand, Substance P, are implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. The development of potent and selective antagonists like this compound has been instrumental in elucidating the role of the Substance P/NK1 receptor system in these processes.

Despite its promise in preclinical studies, the clinical development of this compound was halted due to poor oral bioavailability.[1] Nevertheless, it remains a valuable tool in both academic and industrial research for target validation and as a reference compound in the development of new NK1 receptor antagonists with improved pharmacokinetic profiles.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of Substance P and other tachykinins. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon activation by Substance P, it primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators. This compound, by blocking the initial binding of Substance P, effectively prevents the initiation of this entire signaling pathway.

Quantitative Data

The affinity and potency of this compound have been characterized in numerous studies using various in vitro and in vivo models. The following tables summarize key quantitative data.

| Parameter | Species | Tissue/Cell Line | Agonist | Value | Reference |

| Binding Affinity (Ki) | |||||

| Ki | Human | IM9 Cells (recombinant) | [³H]Substance P | 0.145 nM | |

| Functional Antagonism (IC50 / pA2) | |||||

| IC50 | Gerbil | Striatum (ex vivo) | 36.8 nM | ||

| pA2 | Guinea Pig | Ileum Myenteric Neurons | Substance P | 10.2 | |

| pA2 | Guinea Pig | Ileum Myenteric Neurons | Septide | 11.9 |

Experimental Protocols

In Vivo Study: Reversal of Haloperidol-Induced Catalepsy in Rats

This protocol describes the use of this compound to investigate the role of the Substance P/NK1 receptor system in the motor side effects induced by dopamine (B1211576) D2 receptor antagonists.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Male Wistar rats (200-250 g)

-

Catalepsy scoring bar (horizontal bar raised 9 cm from the surface)

-

Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

-

Drug Preparation: Dissolve haloperidol and this compound in the appropriate vehicle.

-

Induction of Catalepsy: Administer haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.

-

This compound Administration: 30 minutes after haloperidol injection, administer this compound (e.g., 1, 5, or 10 mg/kg, s.c.) or vehicle.

-

Catalepsy Assessment: At various time points (e.g., 30, 60, 90, and 120 minutes) after this compound administration, assess the degree of catalepsy.

-

Gently place the rat's forepaws on the horizontal bar.

-

Measure the time (in seconds) the rat maintains this posture. A cut-off time (e.g., 180 seconds) should be set.

-

-

Data Analysis: Record the catalepsy scores for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.

In Vitro Study: NK1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK1 receptor using this compound as a reference compound.

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from recombinant cell lines like IM9)

-

Radiolabeled Substance P (e.g., [³H]Substance P)

-

This compound

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from NK1 receptor-expressing cells according to standard protocols.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Increasing concentrations of unlabeled this compound or test compound

-

A fixed concentration of [³H]Substance P (typically at its Kd)

-

Cell membranes

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled Substance P) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound remains a cornerstone research tool for investigating the multifaceted roles of the Substance P/NK1 receptor system. Its high affinity and selectivity make it an excellent pharmacological probe for both in vivo and in vitro studies. While its clinical utility was hampered by poor bioavailability, the knowledge gained from studies utilizing this compound has been invaluable for the development of new generations of NK1 receptor antagonists with improved therapeutic potential. This guide provides a comprehensive resource for researchers employing this compound in their scientific endeavors, from understanding its fundamental mechanism of action to implementing detailed experimental protocols.

References

CP-99994: A Comprehensive Technical Guide to a Selective NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-99994 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides an in-depth technical overview of this compound, encompassing its chemical properties, mechanism of action, and significant findings from in vitro and in vivo studies. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to support further research and development efforts in therapeutic areas where the NK1 receptor pathway is implicated, such as pain, inflammation, and emesis.

Introduction

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in a multitude of physiological and pathological processes.[1][2] Their interaction has been shown to mediate pain transmission, neurogenic inflammation, and the emetic reflex.[3] Consequently, the development of selective NK1 receptor antagonists has been a significant focus of pharmaceutical research. This compound, with its high affinity and selectivity for the NK1 receptor, has emerged as a critical pharmacological tool for elucidating the role of the Substance P/NK1 pathway and as a lead compound for the development of novel therapeutics.[4][5] This guide aims to consolidate the current technical knowledge on this compound, providing a valuable resource for the scientific community.

Chemical Properties and Structure

This compound, chemically known as (+)-(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine, is a synthetic, non-peptide molecule.[5] Its chemical structure is distinct from the endogenous peptide ligands of the NK1 receptor, contributing to its favorable pharmacokinetic properties, including oral bioavailability.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride[4] |

| Synonyms | CP-99,994, CP99994[5] |

| Molecular Formula | C₁₉H₂₄N₂O · 2HCl[5] |

| Molecular Weight | 369.33 g/mol [5] |

| CAS Number | 145148-39-6[5] |

| Appearance | White to beige powder[5] |

| Solubility | Water: 15 mg/mL[7] |

Mechanism of Action: Selective NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and subsequent receptor activation.[3] This blockade inhibits the downstream signaling cascades initiated by Substance P. The NK1 receptor primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[1][2] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.[1][2]

Quantitative Data

In Vitro Binding Affinity

This compound demonstrates high affinity for the NK1 receptor across various species and cell systems. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters quantifying this affinity.

Table 2: In Vitro Binding Affinity of this compound for the NK1 Receptor

| Species/Cell Line | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Human (Cell Line) | [³H]-Substance P | Competition Binding | 0.25 | - | [5] |

| Human | - | - | 0.145 | - | [4] |

| Gerbil (Striatum) | - | Ex Vivo Binding | - | 36.8 | [4] |

| Guinea-Pig (Myenteric Neurons) | - | Receptor Endocytosis Inhibition (vs. Substance P) | pA₂ = 10.2 | - | [8] |

| Guinea-Pig (Myenteric Neurons) | - | Receptor Endocytosis Inhibition (vs. Septide) | pA₂ = 11.9 | - | [8] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

In Vivo Efficacy

The antagonist activity of this compound has been demonstrated in various animal models, particularly in studies of emesis and pain.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Dose | Route | Effect | Reference |

| Ferret | Cisplatin-induced emesis | 10 mg/kg | - | Abolished acute and delayed emesis | [9] |

| Ferret | Loperamide, apomorphine, CuSO₄, ipecac, cisplatin-induced emesis | 0.1-1.0 mg/kg | s.c. | Dose-related inhibition of retching and vomiting | [10] |

| Dog | CuSO₄ and apomorphine-induced emesis | 40 µg/kg bolus + 300 µg/kg/h | i.v. | Statistically significant reduction in vomiting | [10] |

| Dog | Mechanically-induced cough | 10 mg/kg | p.o. | 52% inhibition of cough frequency at 2h | [11] |

| Rat | Raclopride-induced catalepsy | 2.5 and 10 mg/kg | s.c. | Attenuated catalepsy | [12] |

| Human | Postoperative pain (third molar extraction) | 750 µg/kg over 5h | i.v. | Significant pain reduction at 90 minutes |

Experimental Protocols

In Vitro NK1 Receptor Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity of this compound to the NK1 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a saturating concentration of unlabeled Substance P.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Antiemetic Assay in Ferrets

This protocol describes a common method to evaluate the antiemetic efficacy of this compound in ferrets, a well-established model for emesis research.

Methodology:

-

Animals and Housing:

-

Use adult male or female ferrets, housed individually with free access to food and water.

-

Allow for an acclimatization period before the experiment.

-

-

Experimental Procedure:

-

On the day of the experiment, administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intravenous, or oral).

-

After a predetermined pretreatment time, administer an emetogenic agent (e.g., cisplatin, apomorphine, copper sulfate).

-

Observe the animals continuously for a specified period (e.g., 4-6 hours for acute emesis, or over several days for delayed emesis).

-

Record the latency to the first retch and vomit, the total number of retches, and the total number of vomits for each animal.

-

-

Data Analysis:

-

Compare the emetic parameters (latency, number of retches, number of vomits) between the this compound-treated group and the vehicle-treated group.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed antiemetic effects.

-

Conclusion

This compound is a highly selective and potent NK1 receptor antagonist that has been instrumental in advancing our understanding of the Substance P/NK1 receptor system. The comprehensive data presented in this guide, including its binding affinities, in vivo efficacy, and detailed experimental protocols, underscore its value as a research tool and a foundation for the development of novel therapeutics. Further investigation into the clinical applications of NK1 receptor antagonists based on the pharmacological profile of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-CP-99994 = 98 HPLC 145148-39-6 [sigmaaldrich.com]

- 5. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-CP-99994 = 98 HPLC 145148-39-6 [sigmaaldrich.com]

- 7. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Substance P/NK1 Receptor Pathway and the Investigational Role of CP-99994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a crucial role in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2] The SP/NK1 receptor pathway has thus emerged as a significant target for therapeutic intervention in various clinical conditions. This technical guide provides an in-depth exploration of this pathway, with a specific focus on the investigational NK1 receptor antagonist, CP-99994. We will delve into its mechanism of action, preclinical and clinical findings, and detailed experimental protocols for its study.

This compound: A Selective NK1 Receptor Antagonist

This compound is a non-peptide small molecule that acts as a potent and selective antagonist of the NK1 receptor.[3] Its enantiomer, CP-100,263, is significantly less potent, highlighting the stereospecificity of the interaction with the receptor.[3] The selectivity of this compound for the NK1 receptor over other tachykinin receptors, such as NK2 and NK3, has been a key aspect of its pharmacological profile.[4]

Mechanism of Action

This compound competitively binds to the NK1 receptor, thereby preventing the binding of substance P and subsequent receptor activation.[1] This blockade inhibits the downstream signaling cascades initiated by substance P, leading to the attenuation of its physiological effects.

The Substance P/NK1 Receptor Signaling Pathway

The binding of substance P to the NK1 receptor initiates a cascade of intracellular events. The NK1 receptor is primarily coupled to Gq alpha subunit of its associated G-protein.[5] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] The elevation in intracellular Ca2+ and the activation of DAG together activate protein kinase C (PKC).[6] These signaling events can lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.[2][5][6] The pathway can also involve other downstream effectors such as mitogen-activated protein kinases (MAPKs), including ERK1/2.[7][8]

Figure 1: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with the NK1 receptor and its effects in various experimental models.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (fold vs NK1) |

| This compound | Human NK1 | Competition Binding | - | - | - |

| NK2 | Competition Binding | >10,000-fold higher than NK1 | - | >10,000 | |

| NK3 | Competition Binding | >1,000-fold higher than NK1 | - | >1,000 |

Note: Specific Ki and IC50 values for this compound are not consistently reported across literature, but its high selectivity is well-established.[4]

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Emesis (Ferret)

| Emetogen | This compound Dose (mg/kg, s.c.) | Route of Emetogen | % Inhibition of Retching and Vomiting |

| Loperamide | 0.1 - 1.0 | s.c. | Dose-related inhibition |

| Apomorphine | 0.1 - 1.0 | s.c. | Dose-related inhibition |

| Copper Sulfate (CuSO4) | 0.1 - 1.0 | p.o. | Dose-related inhibition |

| Ipecac | 0.1 - 1.0 | p.o. | Dose-related inhibition |

| Cisplatin (B142131) | 0.1 - 1.0 | i.v. | Dose-related inhibition |

Data compiled from Watson et al. (1995).[3]

Table 3: Clinical Efficacy of this compound in Postoperative Dental Pain

| Treatment Group | N | Pain Score (VAS) at 90 min (vs. Placebo) | Pain Score (VAS) at 60-120 min (vs. Placebo) - Study 2 |

| This compound (750 µg/kg IV) | 60 (Study 1), 18 (Study 2) | Significant reduction (P < 0.01) | Significant suppression (P < 0.05) |

| Ibuprofen (600 mg oral) | 60 (Study 1), 18 (Study 2) | Significant reduction | Significant suppression |

| Placebo | 60 (Study 1), 18 (Study 2) | - | - |

VAS: Visual Analog Scale. Data from Dionne et al. (1998).[9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to investigate the effects of this compound.

NK1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

Unlabeled Substance P (for determining non-specific binding).

-

Test compound (this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.[5]

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine.[10]

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold homogenization buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[5]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the test compound (this compound) or unlabeled Substance P for the standard curve.

-

For total binding, add buffer instead of a competitor.

-

For non-specific binding, add a high concentration of unlabeled Substance P.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.[5]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[5][10]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[10]

Figure 2: Workflow for a competitive NK1 receptor binding assay.

Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established model for studying emesis due to its robust vomiting reflex.

Animals:

-

Male ferrets.

Materials:

-

Cisplatin.

-

This compound or other test compounds.

-

Vehicle for drug administration.

-

Observation cages.

Procedure:

-

Acclimation: Acclimate ferrets to the observation cages for a period before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, s.c.) or vehicle at a specified time before the emetogen challenge.[3]

-

Emetogen Challenge: Administer cisplatin (e.g., 5-10 mg/kg, i.v. or i.p.).[11][12]

-

Observation: Observe the animals continuously for a defined period (e.g., 4-72 hours) and record the number of retches and vomits.[11] The latency to the first emetic episode is also a key parameter.

-

Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Animals:

-

Mice or rats.

Procedure:

-

Habituation: Habituate the animals to the testing room for at least one hour before the test.[13]

-

Drug Administration: Administer this compound or a control substance at a specific time before the test.

-

Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to freely explore the maze for a set period (e.g., 5-10 minutes).[13][14]

-

Data Collection: Record the animal's behavior using a video camera and tracking software. The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[13][15]

-

Data Analysis: Compare the behavioral parameters between the different treatment groups.

Conclusion

This compound has been a valuable pharmacological tool for elucidating the role of the substance P/NK1 receptor pathway in various physiological and pathological processes. While its clinical development was halted due to poor bioavailability, the preclinical and early clinical data generated with this compound have significantly contributed to our understanding of this system and have paved the way for the development of other NK1 receptor antagonists that are now in clinical use, particularly for the management of chemotherapy-induced nausea and vomiting.[4][16] The experimental protocols detailed in this guide provide a framework for the continued investigation of this important therapeutic target. Further research into the nuances of the substance P/NK1 receptor pathway holds promise for the development of novel treatments for a range of disorders.

References

- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Elevated plus maze protocol [protocols.io]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. cdn.amegroups.cn [cdn.amegroups.cn]

The Discovery and Developmental History of CP-99994: A Technical Overview

Abstract

CP-99994, chemically identified as (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Pfizer in the early 1990s, it represented a significant advancement in the quest for non-peptide tachykinin receptor antagonists. This document provides a comprehensive technical guide to the discovery, history, and core pharmacological characteristics of this compound. It includes a summary of its binding affinities, detailed experimental protocols for key assays, and a review of its clinical development, which was ultimately halted due to poor bioavailability.

Introduction: The Dawn of Non-Peptide Tachykinin Antagonists

The tachykinin family of neuropeptides, particularly Substance P (SP), and its primary receptor, the neurokinin-1 (NK1) receptor, have long been implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[1][2][3] The biological effects of Substance P are mediated through its binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[1] The initial antagonists of the NK1 receptor were peptide-based, but these compounds were fraught with challenges related to poor selectivity, low potency, and unfavorable pharmacokinetic profiles.[4][5] This led pharmaceutical companies to focus on the development of non-peptide antagonists. In 1991, a breakthrough occurred with the revelation of the first non-peptide NK1 receptor antagonists, heralding a new era in tachykinin research.[5]

The Discovery of this compound

In the early 1990s, researchers at Pfizer embarked on a program to develop potent and selective non-peptide NK1 receptor antagonists.[6] This research led to the synthesis of this compound.[6] The development of this compound was a progression from an earlier compound, CP-96345, achieved by replacing the quinuclidine (B89598) ring with a piperidine (B6355638) ring and a benzyl (B1604629) group instead of a benzhydryl moiety.[3] This structural modification resulted in a compound with high affinity for the human NK1 receptor.[3]

Physicochemical Properties and Quantitative Data

This compound is chemically known as (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride (B599025). Its high affinity and potency have been quantified in various assays.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.145 nM | In vitro | |

| Ex Vivo Potency (IC50) | 36.8 nM | Gerbil Striatum |

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor.[4] It vies with the endogenous ligand, Substance P, for the same binding site on the receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.[4]

Substance P - NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, which is coupled to the Gq alpha subunit of its associated G-protein, triggers a well-defined signaling cascade.[1] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] These events culminate in a variety of cellular responses.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine can be conceptualized based on established methods for synthesizing substituted piperidines. A detailed, step-by-step protocol would involve multiple stages, likely starting from a chiral precursor to establish the desired stereochemistry. A general approach could involve the formation of a protected 3-amino-2-phenylpiperidine intermediate, followed by reductive amination with 2-methoxybenzaldehyde (B41997) to introduce the N-substituent.

Note: A specific, publicly available, detailed synthesis protocol from a primary research article was not identified in the search. The following is a generalized representation.

-

Preparation of a Chiral Piperidine Intermediate: Synthesis would likely commence with a chiral starting material or employ a chiral resolution step to obtain the desired (2S, 3S) stereoisomer of a suitable piperidine precursor.

-

Introduction of the Amino Group: An amino group would be introduced at the C3 position of the piperidine ring. This could be achieved through various methods, such as the reduction of an oxime or the displacement of a leaving group with an azide (B81097) followed by reduction.

-

Reductive Amination: The chiral 3-amino-2-phenylpiperidine intermediate would then be reacted with 2-methoxybenzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the final product, this compound.

-

Purification and Salt Formation: The final compound would be purified using techniques like column chromatography, and the dihydrochloride salt would be formed by treating the free base with hydrochloric acid.

NK1 Receptor Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a test compound like this compound to the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and 40 µg/mL bacitracin.

-

Radioligand: [³H]-Substance P.

-

Unlabeled Ligand: Substance P (for determining non-specific binding).

-

Test Compound: this compound at various concentrations.

-

96-well microplates, filtration apparatus, glass fiber filters, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, the test compound (this compound) at various concentrations, a fixed concentration of [³H]-Substance P, and the cell membrane suspension.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Clinical Development and Discontinuation

This compound showed early promise in preclinical and clinical studies. It was found to alleviate dental pain in humans and subsequently entered Phase II clinical trials.[2][3] One notable study investigated the analgesic efficacy of this compound in patients undergoing third molar extraction.[2] In this double-blind, placebo-controlled trial, subjects received an intravenous infusion of 750 microg/kg of this compound.[2] The results demonstrated that this compound produced a significant analgesic effect at 90 minutes post-surgery compared to placebo.[2]

Despite these encouraging results, the clinical development of this compound was discontinued (B1498344) due to poor bioavailability.[3] This pharmacokinetic limitation hindered its potential as an orally administered therapeutic agent.

Legacy and Impact

Although this compound did not reach the market, its development was a pivotal moment in the field of NK1 receptor antagonism. It served as a crucial lead compound and a valuable research tool that spurred numerous structure-activity relationship (SAR) studies.[3] These efforts aimed to simplify the molecular structure, enhance affinity, and improve the physicochemical and pharmacological properties of subsequent NK1 receptor antagonists.[3] For instance, research by Merck on compounds based on the structure of this compound led to the development of other antagonists like L-733,060.[3] Furthermore, Glaxo developed GR-205171, a compound based on this compound with a tetrazole ring intended to improve oral bioavailability.[3] Ultimately, the research trajectory initiated by compounds like this compound contributed to the successful development and approval of the first NK1 receptor antagonist, aprepitant, for the treatment of chemotherapy-induced nausea and vomiting.[4]

Conclusion

This compound stands as a landmark molecule in the history of drug discovery. As a potent and selective non-peptide NK1 receptor antagonist, it provided critical proof-of-concept for the therapeutic potential of targeting the Substance P pathway. While its own clinical journey was cut short by pharmacokinetic challenges, the knowledge gained from its development paved the way for a new class of drugs that have had a significant impact on patient care. The story of this compound underscores the iterative and often challenging nature of pharmaceutical research and development, where even compounds that do not achieve regulatory approval can leave an indelible mark on scientific progress.

References

- 1. benchchem.com [benchchem.com]

- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 5. researchgate.net [researchgate.net]

- 6. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-99994: A Technical Guide to a Potent Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP-99994, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties

This compound, chemically known as (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine, is a small molecule antagonist that has been instrumental in the study of the NK1 receptor and its endogenous ligand, Substance P.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride[1] |

| Synonyms | (+)-CP-99994 dihydrochloride, CP-99,994[2] |

| CAS Number | 145148-39-6[2] |

| Molecular Formula | C₁₉H₂₄N₂O · 2HCl[2] |

| SMILES | COC1=CC=CC=C1CN[C@@H]2--INVALID-LINK--NCCC2.Cl.Cl |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 369.33 g/mol | [2] |

| Appearance | White to beige powder | [2] |

| Solubility | Water: 15 mg/mL; DMSO: 18.47 mg/mL | [1][2] |

| Storage | 2-8°C, desiccated | [2] |

Pharmacological Properties

This compound is a highly selective antagonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that plays a critical role in pain transmission, inflammation, and emesis.

Mechanism of Action

This compound acts as a competitive antagonist at the NK1 receptor, where it blocks the binding of the endogenous tachykinin neuropeptide, Substance P (SP). By preventing the interaction of SP with the NK1 receptor, this compound inhibits the subsequent intracellular signaling cascades. The crystal structure of the human NK1 receptor in complex with this compound has been elucidated, providing detailed insights into its binding mode.[3][4]

Pharmacological Data

| Parameter | Value | Species/System |

| Binding Affinity (Ki) | 0.25 nM | Human cell line[2] |

| Binding Affinity (Ki) | 0.145 nM | In vitro[1] |

| IC₅₀ | 36.8 nM | Gerbil striatum (ex vivo)[1] |

Signaling Pathways

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. This compound blocks these downstream signaling pathways by preventing the initial ligand-receptor interaction.

NK1 Receptor Signaling Cascade

The NK1 receptor primarily couples through the Gq/11 family of G-proteins. Upon activation by Substance P, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the NK1 receptor (IC₅₀), from which the inhibitory constant (Ki) is calculated.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor agonist/antagonist.

-

This compound at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled Substance P.

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled Substance P).

-

Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60-120 minutes at room temperature).

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CP-99994 Binding Affinity for the NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-99994 is a well-characterized, potent, and selective non-peptide antagonist for the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of the binding affinity of this compound for the NK1 receptor. It includes a compilation of quantitative binding data, detailed experimental protocols for determining binding affinity, and visualizations of the associated signaling pathways and experimental workflows. The provided information is intended to serve as a crucial resource for researchers engaged in the study of the NK1 receptor and the development of related therapeutic agents.

Quantitative Binding Affinity of this compound

The affinity of this compound for the NK1 receptor has been rigorously determined through various experimental paradigms. The data consistently demonstrates a high-affinity interaction. The following table summarizes key binding and functional potency parameters.

| Parameter | Value | Species/Tissue/Cell Line | Assay Type | Reference |

| Ki | 0.145 nM | Not specified (in vitro) | Radioligand Binding Assay | |

| IC50 | 36.8 nM | Gerbil striatum | Ex vivo Binding Assay | |

| pA2 | 10.2 | Guinea-pig ileum myenteric neurons | Functional Assay (Receptor Endocytosis Inhibition vs. Substance P) | [1] |

| pA2 | 11.9 | Guinea-pig ileum myenteric neurons | Functional Assay (Receptor Endocytosis Inhibition vs. Septide) | [1] |

-

Ki (Inhibitor Constant): Represents the intrinsic binding affinity of this compound for the NK1 receptor. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the specific binding of a radioligand. This value is dependent on the experimental conditions.

-

pA2: A measure of the potency of an antagonist in a functional assay. It is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Experimental Protocols

The determination of this compound's binding affinity for the NK1 receptor is predominantly achieved through competitive radioligand binding assays.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Ki of this compound at the human NK1 receptor.

3.1.1 Materials and Reagents

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P (specific activity should be known).

-

Unlabeled Competitor: this compound.

-

Positive Control (for non-specific binding): Unlabeled Substance P.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/mL bacitracin (to prevent peptide degradation).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Filtration Apparatus: 96-well cell harvester.

-

Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Fluid.

-

Detection Instrument: 96-well compatible scintillation counter.

3.1.2 Procedure

-

Membrane Preparation:

-

Culture NK1 receptor-expressing cells to high density.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add receptor membranes (typically 10-20 µg protein), a fixed concentration of radioligand (usually at or below its Kd value), and assay buffer.

-

Non-specific Binding Wells: Add receptor membranes, radioligand, and a saturating concentration of unlabeled Substance P (e.g., 1 µM).

-

Competition Wells: Add receptor membranes, radioligand, and serial dilutions of this compound (typically spanning at least 5 log units).

-

-

Incubation:

-

Incubate the plate at room temperature (or 4°C to minimize degradation) for a predetermined time to ensure equilibrium is reached (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

-

Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mat.

-

Add scintillation fluid to each filter spot.

-

Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

-

3.1.3 Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Determine IC50:

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and derive the IC50 value for this compound.

-

-

Calculate Ki:

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the NK1 receptor.

-

-

Visualizations

NK1 Receptor Signaling Pathway

The NK1 receptor is a canonical G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway upon activation by Substance P.

Caption: NK1 receptor signaling cascade via the Gq pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram provides a logical flow of the experimental steps involved in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

References

The Stereoselective Activity of NK1 Receptor Antagonists: A Technical Overview of CP-99,994 and its Enantiomer CP-100,263

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological activity of the potent and selective neurokinin-1 (NK1) receptor antagonist, CP-99,994, and its enantiomer, CP-100,263. A comprehensive review of available data highlights the critical role of stereochemistry in the interaction with the NK1 receptor and subsequent biological activity. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to support further research and development in this area.

Core Findings: Stereoselectivity and Potency

CP-99,994 is a high-affinity, non-peptide antagonist of the NK1 receptor, the primary receptor for the neuropeptide Substance P. In stark contrast, its enantiomer, CP-100,263, exhibits significantly lower potency, often reported to be over 1,000 times less active.[1] This dramatic difference in activity underscores the stereospecific nature of the binding interaction between this class of antagonists and the NK1 receptor.

Quantitative Analysis of In Vitro and In Vivo Activity

The following tables summarize the available quantitative data for CP-99,994 and CP-100,263, demonstrating the potent and stereoselective activity of CP-99,994.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Assay Type | Preparation | Ki (nM) | Reference |

| CP-99,994 | Radioligand Binding | Not Specified | 0.145 | [2] |

Table 2: Ex Vivo Receptor Occupancy

| Compound | Assay Type | Tissue | IC50 (nM) | Reference |

| CP-99,994 | Ex Vivo Binding | Gerbil Striatum | 36.8 | [2] |

Table 3: In Vivo Efficacy - Anti-emetic Effects in Ferrets

| Compound | Emetic Stimulus | Dose (mg/kg, s.c.) | Inhibition of Retching and Vomiting | Reference |

| CP-99,994 | Loperamide, Apomorphine, CuSO4, Cisplatin | 0.1 - 1.0 | Dose-related inhibition | [1] |

| CP-100,263 | CuSO4, Loperamide, Cisplatin, Apomorphine | 1.0 | No significant effect | [1] |

| CP-100,263 | Ipecac | 1.0 | Approximately 1/10th the potency of CP-99,994 | [1] |

Table 4: In Vivo Efficacy - Inhibition of Neurogenic Plasma Extravasation in Rats

| Compound | Stimulus | Dose (mg/kg, i.v.) | Effect on Tracheal Vascular Permeability | Reference |

| CP-99,994 | Hypertonic Saline, Substance P, Capsaicin | 1.0 - 4.0 | Prevention of increase | [3] |

| CP-100,263 | Substance P, Hypertonic Saline | 2.0 - 4.0 | No effect | [3] |

Table 5: In Vivo Efficacy - Effects on Raclopride-Induced Catalepsy in Rats

| Compound | Treatment | Dose (mg/kg) | Effect on Catalepsy | Reference |

| CP-99,994 | Raclopride (2.5 mg/kg, i.p.) | 2.5 and 10 | Attenuation | [4] |

| CP-100,263 | Raclopride (2.5 mg/kg, i.p.) | 10 | No effect | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized methodologies based on the cited literature.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the NK1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells stably expressing the human NK1 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Binding Assay: The membrane preparation is incubated with a known concentration of a radiolabeled NK1 receptor agonist (e.g., [³H]-Substance P) and varying concentrations of the test compound (CP-99,994 or CP-100,263).

-

Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a displacement curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Anti-emetic Model in Ferrets

Objective: To evaluate the anti-emetic potential of a compound.

Methodology:

-

Animal Model: Male ferrets are commonly used as they have a well-characterized emetic response.

-

Drug Administration: Test compounds (CP-99,994 or CP-100,263) or vehicle are administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection, at various doses.

-

Emetic Challenge: After a predetermined pretreatment time, an emetic stimulus is administered. Common stimuli include apomorphine, loperamide, copper sulfate, cisplatin, or ipecac, which act through different mechanisms.[1]

-

Observation: The animals are observed for a set period, and the number of retches and vomits are recorded.

-

Data Analysis: The ability of the test compound to reduce the number of emetic episodes compared to the vehicle control is determined. Dose-response curves can be generated to calculate the ED50 (the dose that produces a 50% reduction in emesis).

In Vivo Model of Neurogenic Plasma Extravasation in Rats

Objective: To assess the ability of a compound to inhibit neurogenic inflammation.

Methodology:

-

Animal Model: Anesthetized rats are used for this model.

-

Measurement of Vascular Permeability: Evans blue dye, which binds to albumin, is injected intravenously. Extravasation of the dye into the tracheal tissue is used as a measure of increased vascular permeability.[3]

-

Drug Administration: The test compound (CP-99,994 or CP-100,263) or vehicle is administered intravenously.

-

Inflammatory Challenge: Neurogenic inflammation is induced by an intravenous injection of substance P, capsaicin, or by inhalation of hypertonic saline.[3]

-

Tissue Collection and Analysis: After a set time, the trachea is removed, and the amount of Evans blue dye that has extravasated into the tissue is quantified spectrophotometrically.

-

Data Analysis: The reduction in dye extravasation in the drug-treated groups is compared to the vehicle-treated control group.

Conclusion

The data presented in this technical guide unequivocally demonstrate the high potency and stereoselective nature of CP-99,994 as an NK1 receptor antagonist. Its enantiomer, CP-100,263, is substantially less active, highlighting the precise structural requirements for effective binding to the NK1 receptor. This information is critical for the rational design and development of future NK1 receptor antagonists for a variety of therapeutic applications, including the treatment of emesis, pain, and inflammation. The provided experimental methodologies offer a foundation for further investigation into the pharmacology of these and other related compounds.

References

- 1. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]

- 3. A new NK1 receptor antagonist (CP-99,994) prevents the increase in tracheal vascular permeability produced by hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tachykinin NK1 Receptor in Pain: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tachykinin neurokinin-1 (NK1) receptor, a G protein-coupled receptor, and its endogenous ligand, Substance P, are integral components of the intricate neural circuitry governing pain perception.[1] For decades, this system has been a focal point of research in pain and inflammation, holding the promise of a novel class of analgesics.[2] Substance P, an undecapeptide neuropeptide, is released from the terminals of primary afferent sensory neurons in response to noxious stimuli, playing a pivotal role in the transmission of pain signals from the periphery to the central nervous system.[3][4] The activation of NK1 receptors by Substance P is a key event in the initiation and maintenance of pain, particularly in states of inflammation and nerve injury.[4] This technical guide provides an in-depth exploration of the role of the NK1 receptor in pain, intended for researchers, scientists, and drug development professionals. It delves into the core signaling mechanisms, presents quantitative data on receptor binding and antagonist efficacy, details key experimental protocols, and visualizes complex pathways and workflows.

Core Signaling Pathways of the NK1 Receptor

The NK1 receptor is predominantly coupled to the Gq alpha subunit of its associated G-protein.[1] Upon binding of Substance P, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. This activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. These signaling events ultimately culminate in neuronal excitation, contributing to the sensation of pain.[1]

A critical aspect of NK1 receptor signaling is its internalization upon agonist binding.[5][6] This process, initially thought to be solely a mechanism for signal termination and receptor desensitization, is now understood to be a crucial component of sustained neuronal signaling from within intracellular compartments called endosomes.[1] This endosomal signaling is believed to contribute to the long-lasting neuronal hyperexcitability characteristic of chronic pain states.[1]

Quantitative Data

NK1 Receptor Expression

The expression of the NK1 receptor is crucial for its function in pain transmission. Studies have quantified its presence in key anatomical locations involved in nociception.

| Tissue/Cell Type | Species | Percentage of Neurons Expressing NK1R | Method |

| Lumbar Dorsal Root Ganglia (L4) | Young Rats | 32 ± 1.5% | Immunohistochemistry |

| Small DRG Neurons (<25 µm) | Rat | 85.9% | In situ Hybridization |

| Medium DRG Neurons (26-40 µm) | Rat | 14.1% | In situ Hybridization |

| Small DRG Neurons (<21 µm) | Rat | >90% | In situ Hybridization of isolated cells |

Data compiled from references[7][8].

Ligand Binding Affinities for the NK1 Receptor

The affinity of various ligands, including the endogenous agonist Substance P and synthetic antagonists, for the NK1 receptor is a critical determinant of their potency.

| Ligand | Receptor Type | Assay Type | IC50 (nM) | Ki (nM) | Cell/Tissue Type |

| Unlabeled Substance P | Rat SPR | Competition | 2.0 | KNRK cells | |

| Aprepitant (B1667566) | Rat NK1R | Competition | 0.09 (IC50) | Rat brain homogenates | |

| L-732,138 | Human NK1R | Competition | 2.3 | CHO cells | |

| Rolapitant | Human NK1R | Competition | 0.66 | ||

| Vofopitant (GR 205171A) | Human NK1R | Competition | 9.5 and 10.6 (pKi) |

Data compiled from references[3][5][9][10].

Efficacy of Aprepitant in Clinical Trials for Nausea and Vomiting

While NK1 receptor antagonists have shown limited success as analgesics in clinical trials, their efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) is well-established.[11][12]

| Study Population | Treatment Regimen | Outcome Measure | Efficacy |

| Patients receiving cisplatin | Aprepitant (125mg day 1, 80mg days 2-3) + standard therapy vs. standard therapy alone | Complete response rate (sustained over 6 cycles) | 64% and 59% between cycles 1 and 6, respectively |

| Patients receiving cisplatin | Single dose fosaprepitant (B1673561) (150mg) vs. standard aprepitant regimen | Overall complete response rate | 71.9% (fosaprepitant) vs. 72.3% (aprepitant) |

| Patients with breast cancer receiving AC-based chemotherapy | Aprepitant (80mg daily days 2-3) vs. dexamethasone (B1670325) (4mg twice daily days 2-3) for delayed CINV | Complete response rate | 79.5% vs. 79.5% |

Data compiled from reference[11].

Experimental Protocols

NK1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol details a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.[1]

Materials:

-

Cell membranes expressing NK1 receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin

-

Radioligand: [³H]-Substance P

-

Non-labeled Ligand (for non-specific binding): Substance P (1 µM final concentration)

-

Test Compound at various concentrations

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL [³H]-Substance P, 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled Substance P, 50 µL [³H]-Substance P, 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [³H]-Substance P, 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Capsaicin-Induced Pain Model in Mice

This model is used to induce inflammatory pain and assess the efficacy of analgesic compounds.[13]

Materials:

-

Male or female mice

-

Capsaicin (B1668287) solution (e.g., 0.1-1% in saline with a solubilizing agent like Tween 80)

-

Syringes with fine-gauge needles (e.g., 30G)

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia)

Procedure:

-

Acclimatization: Acclimate mice to the testing environment and handling for several days before the experiment.

-

Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical (von Frey) or thermal (hot plate) stimuli.

-

Capsaicin Injection: Inject a small volume (e.g., 10-20 µL) of capsaicin solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, observe and quantify nocifensive behaviors such as licking, flinching, and lifting of the injected paw for a defined period (e.g., 5-15 minutes).

-